

# Application Notes: Cell-Based Tyrosinase Activity Assay Using a Potent Inhibitor

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Compound of Interest		
Compound Name:	Tyrosinase-IN-33	
Cat. No.:	B15575330	Get Quote

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#### Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries as skin-lightening agents and for the treatment of hyperpigmentation.

These application notes describe a detailed protocol for a cell-based tyrosinase activity assay using a known tyrosinase inhibitor, Kojic acid, as a reference compound. The murine melanoma cell line, B16F10, is utilized as a model system due to its high melanin production and extensive use in melanogenesis research. This assay allows for the evaluation of potential tyrosinase inhibitors in a cellular environment, providing a more biologically relevant assessment compared to cell-free enzymatic assays.

## **Principle of the Assay**

The cell-based tyrosinase activity assay measures the enzymatic activity of tyrosinase within cell lysates. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome. The formation of the orange-red colored dopachrome can be monitored



spectrophotometrically by measuring the absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity in the cell lysate. By treating B16F10 cells with a test compound, such as **Tyrosinase-IN-33** (represented here by Kojic acid), the inhibitory effect on cellular tyrosinase activity can be quantified.

## **Materials and Reagents**

- B16F10 murine melanoma cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Tyrosinase-IN-33 (or a reference inhibitor like Kojic acid)
- Dimethyl sulfoxide (DMSO)
- Lysis Buffer: 50 mM sodium phosphate buffer (pH 6.8) containing 1% Triton X-100 and 0.1 mM phenylmethylsulfonyl fluoride (PMSF)[2]
- L-DOPA solution (2 mg/mL or 10 mM) in Lysis Buffer[2]
- BCA Protein Assay Kit
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 475 nm

## **Experimental Protocols**Cell Culture and Treatment



- Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 2 x 10<sup>5</sup> cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Inhibitor Treatment: Prepare stock solutions of Tyrosinase-IN-33 (or Kojic acid) in DMSO.
   Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 μM). A vehicle control (DMSO) should be included.
- Treatment Incubation: Remove the culture medium from the wells and replace it with the
  medium containing the different concentrations of the inhibitor or vehicle control. Incubate
  the cells for an additional 48-72 hours.

## **Preparation of Cell Lysate**

- Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS.
- Lysis: Add 200  $\mu$ L of ice-cold Lysis Buffer to each well and incubate on ice for 30 minutes, with occasional swirling.
- Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[2]
- Supernatant Collection: Carefully collect the supernatant, which contains the cellular tyrosinase, and keep it on ice.

## **Protein Quantification**

- Protein Assay: Determine the protein concentration of each cell lysate supernatant using a BCA protein assay kit according to the manufacturer's instructions.
- Normalization: Normalize the protein concentration of all samples to be equal by diluting with Lysis Buffer. This is crucial for comparing tyrosinase activity between different treatment groups.



## **Tyrosinase Activity Assay**

- Assay Setup: In a 96-well microplate, add 80  $\mu$ L of the normalized cell lysate from each treatment group to triplicate wells.
- Substrate Addition: Add 20  $\mu$ L of 2 mg/mL L-DOPA solution to each well to initiate the enzymatic reaction.[2]
- Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every 10 minutes for at least 1 hour at 37°C.
- Data Analysis: Calculate the rate of dopachrome formation (ΔAbsorbance/minute). The tyrosinase activity is expressed as a percentage of the vehicle-treated control.

#### **Data Presentation**

The inhibitory effect of the test compound on cellular tyrosinase activity is typically presented as the concentration that inhibits 50% of the enzyme activity (IC50).

Table 1: Inhibition of Cellular Tyrosinase Activity by Kojic Acid in B16F10 Cells

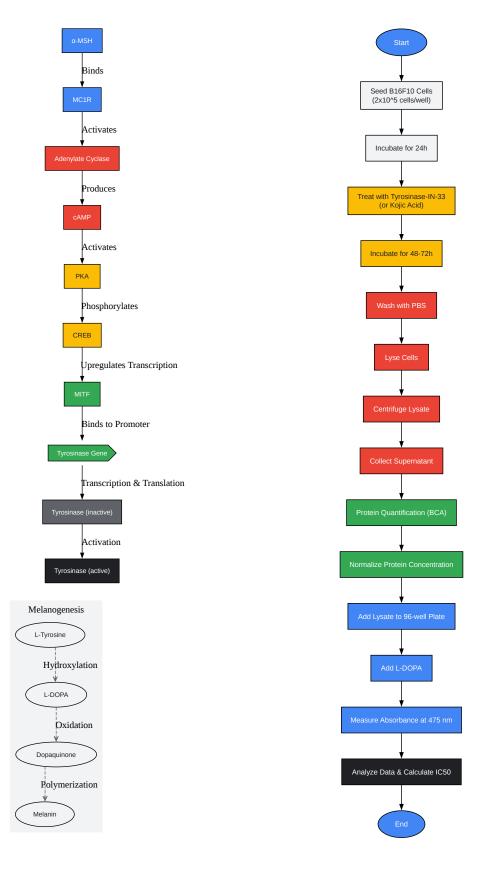
Concentration of Kojic Acid (µM)	Mean Tyrosinase Activity (% of Control) ± SD
0 (Vehicle)	100.0 ± 5.2
10	85.3 ± 4.1
50	62.1 ± 3.5
100	41.4 ± 2.8
200	23.7 ± 1.9

Note: The data presented are representative and should be generated experimentally.

#### **Visualizations**

## Tyrosinase Signaling Pathway in Melanogenesis





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#### References

- 1. Recent advances in the design and discovery of synthetic tyrosinase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb.pharm.or.jp [bpb.pharm.or.jp]
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